molecular formula C21H19N3OS B11442271 N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-phenylpropanamide

N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-phenylpropanamide

Cat. No.: B11442271
M. Wt: 361.5 g/mol
InChI Key: POHZNMQFNWOOCI-UHFFFAOYSA-N
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Description

N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-phenylpropanamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiophene ring, an imidazo[1,2-a]pyridine core, and a phenylpropanamide moiety, making it a unique and versatile molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-phenylpropanamide typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions, which are efficient and cost-effective. These methods allow for the synthesis of a wide range of products, avoiding the complex sequence of multistage syntheses .

Chemical Reactions Analysis

Types of Reactions

N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For example, it may interact with γ-aminobutyric acid receptors, similar to other imidazo[1,2-a]pyridine compounds . This interaction can lead to various biological effects, such as sedation or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-phenylpropanamide is unique due to its specific structural features, such as the thiophene ring and phenylpropanamide moiety. These features may confer distinct biological activities and therapeutic potential compared to other imidazo[1,2-a]pyridines .

Properties

Molecular Formula

C21H19N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

N-(7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-3-phenylpropanamide

InChI

InChI=1S/C21H19N3OS/c1-15-11-12-24-18(14-15)22-20(17-8-5-13-26-17)21(24)23-19(25)10-9-16-6-3-2-4-7-16/h2-8,11-14H,9-10H2,1H3,(H,23,25)

InChI Key

POHZNMQFNWOOCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)CCC3=CC=CC=C3)C4=CC=CS4

Origin of Product

United States

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